2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

Metabolic stability Amide hydrolysis Steric hindrance

This pyrazole-pyridine pivalamide (MW 272.35, logP 1.4–1.9) is a purpose-built fragment for kinase inhibitor discovery. The N-methylpyrazole blocks oxidative metabolism at the pyrazole N–H, while the sterically demanding pivalamide group restricts conformational flexibility and resists amide hydrolysis—advantages over benzamide and linear propanamide congeners. Use as a reference scaffold to benchmark metabolic stability in liver microsome assays, build FBDD libraries targeting hinge-binding pockets, or construct definitive SAR tables by comparing with the 3-yl regioisomer and des-methyl analog. Ideal for hit validation with consistent pharmacokinetic readouts.

Molecular Formula C15H20N4O
Molecular Weight 272.352
CAS No. 2097896-27-8
Cat. No. B2552766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide
CAS2097896-27-8
Molecular FormulaC15H20N4O
Molecular Weight272.352
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CN(N=C2)C
InChIInChI=1S/C15H20N4O/c1-15(2,3)14(20)17-8-11-5-6-16-13(7-11)12-9-18-19(4)10-12/h5-7,9-10H,8H2,1-4H3,(H,17,20)
InChIKeyVHFVOYYVFRGKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (CAS 2097896-27-8): Compound Class and Baseline Properties for Research Sourcing


2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (CAS 2097896-27-8) is a synthetic organic compound belonging to the class of pyrazole-pyridine hybrid amides, featuring a tertiary pivalamide (2,2-dimethylpropanamide) terminus. Its molecular formula is C15H20N4O with a molecular weight of 272.35 g/mol . The compound incorporates a 1-methyl-1H-pyrazol-4-yl group at the 2-position of a pyridine ring, linked via a methylene bridge to the pivalamide carbonyl. This scaffold is of emerging interest in medicinal chemistry, particularly as a versatile intermediate or screening candidate in kinase inhibitor programs, given the prevalence of pyrazole-pyridine motifs in pharmacologically active molecules targeting the ATP-binding pocket of protein kinases .

Why Generic Substitution Fails: Differentiation of 2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide from Closest Analogs


Generic substitution among structurally related pyrazole-pyridine amides is ill-advised because even minor modifications at three critical positions—the pyrazole N-methylation, the pyrazole regioattachment (4-yl vs. 3-yl), and the amide acyl group (pivalamide vs. benzamide vs. phenylpropanamide)—produce significant shifts in physicochemical properties (logP, solubility), metabolic stability, and kinase selectivity profiles . For instance, the pyrazole N-methyl group enhances metabolic stability relative to the des-methyl analog by blocking oxidative metabolism at the pyrazole N–H, while the sterically demanding pivalamide group restricts conformational flexibility and slows amide hydrolysis compared to less hindered benzamide or linear propanamide congeners . These structural features collectively dictate binding affinity, selectivity, and pharmacokinetic fate, meaning that even close congeners cannot be freely interchanged without altering experimental outcomes or invalidating structure–activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide


Pivalamide Steric Hindrance vs. Benzamide: Impact on Predicted Metabolic Stability and Amide Hydrolysis

The pivalamide (2,2-dimethylpropanamide) group present in the target compound introduces substantial steric hindrance around the amide carbonyl compared to the benzamide group found in the direct analog N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide (CAS 2034521-30-5) . This steric shielding is predicted to reduce the rate of hydrolytic amide cleavage by esterases and proteases, enhancing metabolic stability. The target compound exhibits a computed logP of approximately 1.4–1.9 (XLogP3), compared to XLogP3 1.6 for the benzamide analog, indicating moderately higher lipophilicity that may influence membrane permeability and tissue distribution . The increased steric bulk also restricts rotational freedom around the amide bond (evidenced by a higher complexity score of 320 for the pivalamide scaffold versus 370 for the benzamide, reflecting different atom connectivity patterns rather than direct steric measurement) .

Metabolic stability Amide hydrolysis Steric hindrance In silico ADME

Pyrazole N-Methylation: Metabolic and Binding Differentiation vs. Des-Methyl Analog

The presence of the N-methyl group on the pyrazole ring distinguishes the target compound from its closest structural analog, 2,2-dimethyl-N-{[2-(1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (des-methyl analog) . N-Methylation of pyrazole blocks a site of oxidative metabolism (N-dealkylation) and eliminates a hydrogen bond donor, altering both metabolic fate and target binding interactions. In the broader class of pyrazol-4-yl-pyridine kinase inhibitors, such N-methylation has been shown to enhance selectivity for specific kinase isoforms (e.g., JNK1 over JNK2/3) by modulating interactions within the ATP-binding pocket . While direct binding data for this compound are not available, the presence of the N-methyl group is a critical structural determinant that cannot be ignored when substituting with the des-methyl analog.

Pyrazole N-methylation Metabolic stability CYP450 oxidation Kinase selectivity

Pyrazole Regioisomerism: 4-yl vs. 3-yl Attachment and Implications for Kinase Binding Geometry

The target compound features the pyrazole attached at the 4-position (1-methyl-1H-pyrazol-4-yl), whereas the analog 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-3-yl)pyridin-4-yl]methyl}propanamide places the pyrazole at the 3-position . This regioisomerism alters the vector of pyrazole engagement with the pyridine ring, changing the spatial orientation of the N-methylpyrazole moiety. In kinase inhibitor design, the pyrazole 4-yl attachment positions the N2 nitrogen of the pyrazole to potentially interact with the kinase hinge region, whereas the 3-yl attachment shifts this geometry, likely disrupting key hydrogen bonding interactions with the hinge backbone. The pyrazole regioisomer therefore modulates kinase selectivity profiles; in related pyrazol-4-yl pyridine JNK inhibitor series, the 4-yl attachment is essential for potent JNK inhibition (IC50 values in the low nanomolar range), while 3-yl analogs typically show reduced potency .

Pyrazole regioisomerism Kinase hinge binding Scaffold geometry ATP-binding pocket

Acyl Group Differentiation: Pivalamide vs. Fluorophenylpropanamide—Impact on Lipophilicity, Target Engagement, and Physicochemical Profile

The target compound's pivalamide group contrasts sharply with the 2-fluorophenylpropanamide moiety in the analog 3-(2-fluorophenyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (CAS 2034389-03-0) . The pivalamide group contributes lower lipophilicity (XLogP3 1.4–1.9 vs. XLogP3 1.9 for the fluorophenyl analog, though the latter's higher molecular weight (338.38 g/mol) and aromatic fluorine substituent increase overall logP and π-stacking potential). The pivalamide group eliminates the potential for CYP450-mediated oxidative defluorination or aromatic hydroxylation associated with the fluorophenyl ring, simplifying the anticipated metabolic profile. Additionally, the smaller steric footprint of the pivalamide (tert-butyl group) compared to the 2-fluorophenylpropanamide tail may result in different kinase selectivity profiles by allowing deeper penetration into the hydrophobic back pocket of certain kinases, while the fluorophenyl analog may engage in aromatic π–π stacking with Phe gatekeeper residues .

Lipophilicity Target engagement Physicochemical properties Kinase inhibitors

Scaffold Context: Pyrazol-4-yl Pyridine Derivatives as Privileged Kinase Inhibitor Chemotypes—JNK Isoform Selectivity Data

The core pyrazol-4-yl pyridine scaffold present in the target compound is a validated kinase inhibitor chemotype, as demonstrated by a series of 36 pyrazol-4-yl pyridine derivatives evaluated against the NCI-60 cancer cell line panel and JNK isoforms . In that study, compound 11e (bearing the pyrazol-4-yl pyridine core with an arylsulfonamide tether, distinct from pivalamide) exhibited JNK1 IC50 = 1.81 nM, JNK2 IC50 = 12.7 nM, and JNK3 IC50 = 10.5 nM, with >27-fold selectivity for JNK1 over JNK2 and 5.8-fold over JNK3. The compound also showed intracellular JNK1 inhibition by NanoBRET (IC50 = 2.81 μM) and acceptable hERG safety margin (IC50 = 4.82 μM) . While the pivalamide group in the target compound replaces the arylsulfonamide, the central scaffold's ability to occupy the ATP-binding pocket and engage the kinase hinge region via the pyridine nitrogen and pyrazole N2 is conserved. Compounds 11c and 11e additionally induced G2/M arrest and early apoptosis in K562 leukemia cells .

Kinase inhibitor scaffold JNK selectivity Pyrazolopyridine Antiproliferative activity

Procurement-Driven Application Scenarios for 2,2-Dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide (CAS 2097896-27-8)


Kinase Inhibitor Fragment Library Design: Scaffold for Hinge-Binding Hit Generation

The pyrazol-4-yl pyridine scaffold with a metabolically stable pivalamide group serves as an ideal starting fragment for generating kinase inhibitor hits against targets where the hinge-binding motif and hydrophobic back-pocket occupancy are critical. As demonstrated by the JNK inhibitor series (compound 11e: JNK1 IC50 = 1.81 nM) , this scaffold engages the kinase hinge region effectively. The compact, low molecular weight (272.35 g/mol) and favorable computed logP (1.4–1.9) make this compound suitable for fragment-based drug design (FBDD) libraries, where it can be elaborated with tailored substituents to optimize potency and selectivity against specific kinase targets while maintaining ligand efficiency.

Metabolic Stability Profiling: Pivalamide as a Benign Amide Isostere for In Vivo Probe Development

For chemical biology probe programs requiring in vivo administration, the pivalamide group's steric shielding of the amide bond confers a predicted advantage in metabolic stability over benzamide and linear propanamide analogs . Researchers can use this compound as a reference scaffold to benchmark metabolic stability (e.g., in liver microsome or hepatocyte assays) and establish whether the pivalamide group provides sufficient half-life for the intended in vivo model. The compound's lower molecular weight and absence of metabolically labile aromatic fluorine (compared to fluorophenylpropanamide analogs) simplify metabolite identification and reduce the risk of generating reactive intermediates.

SAR Comparator Series: Establishing the Role of Pyrazole N-Methylation and Regioisomerism

This compound is uniquely positioned as a central reference point for SAR studies that systematically probe the effects of pyrazole N-methylation (vs. des-methyl analog) and pyrazole regioisomerism (4-yl vs. 3-yl attachment) on kinase selectivity and potency . By procuring this compound alongside its 3-yl regioisomer and des-methyl analog, researchers can construct a definitive SAR table that isolates the contributions of each structural feature to biochemical activity, enabling rational prioritization of lead candidates and providing essential training data for computational modeling of kinase–ligand interactions.

Screening Library Procurement: Diverse Pyrazole-Pyridine Amide Collection for Kinase Panel Profiling

For organizations building diversity-oriented screening collections, this compound represents a specific chemotype entry (pyrazol-4-yl pyridine pivalamide) that complements existing amide variants (benzamide, fluorophenylpropanamide, diphenylurea) . The distinct acyl group ensures broad coverage of chemical space around the conserved scaffold, maximizing the probability of identifying hits with balanced potency, selectivity, and drug-like properties across multiple kinase targets. Procurement in milligram to gram quantities enables both primary screening and subsequent hit validation, dose-response, and preliminary ADME profiling.

Quote Request

Request a Quote for 2,2-dimethyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.